Product packaging for 1-Allylsulfanyl-3-fluoro-6-methylbenzene(Cat. No.:)

1-Allylsulfanyl-3-fluoro-6-methylbenzene

Cat. No.: B7995207
M. Wt: 182.26 g/mol
InChI Key: VBHNLODAKNOLMV-UHFFFAOYSA-N
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Description

1-Allylsulfanyl-3-fluoro-6-methylbenzene is a specialized synthetic compound designed for chemical biology and medicinal chemistry research. Its structure incorporates an allylsulfanyl group and an aromatic fluorine , making it a valuable building block for developing new chemical probes and methodologies. The compound's primary research value lies in its potential application in covalent inhibitor discovery and SuFEx (Sulfur Fluoride Exchange) click chemistry . Sulfur-containing compounds are pivotal in expanding the druggable proteome, as they can target diverse amino acid residues beyond cysteine, such as tyrosine, lysine, and serine . The presence of the allyl group attached to the sulfur moiety is particularly significant. Allyl sulfones have emerged as effective substrates in radical chemistry and can serve as versatile intermediates in complex synthetic transformations, including light-driven radical pentafluorosulfanylation for generating bioactive molecules . Furthermore, the integration of the fluorine atom on the aromatic ring can enhance the molecule's metabolic stability and binding affinity, which is a common strategy in agrochemical and pharmaceutical lead optimization . Researchers can utilize this compound to explore novel routes in the synthesis of aryl alkyl sulfones—a privileged structure in drug discovery comprising over 8% of all sulfur-containing FDA-approved drugs . Its structure also makes it a candidate for developing targeted covalent inhibitors , which offer advantages such as higher potency, enhanced selectivity, and prolonged pharmacodynamic effects compared to reversible binders . This product is intended for use in laboratory research only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FS B7995207 1-Allylsulfanyl-3-fluoro-6-methylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1-methyl-2-prop-2-enylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FS/c1-3-6-12-10-7-9(11)5-4-8(10)2/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHNLODAKNOLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Rationale for Academic Investigation of 1 Allylsulfanyl 3 Fluoro 6 Methylbenzene

The scientific curiosity surrounding 1-Allylsulfanyl-3-fluoro-6-methylbenzene stems from a combination of its structural complexity, the theoretical questions posed by its electronic makeup, and its latent potential as a building block in the synthesis of more elaborate chemical structures.

The structure of this compound is characterized by a benzene (B151609) ring substituted with three distinct functional groups: an allyl sulfide (B99878) (–S–CH₂CH=CH₂), a fluorine atom (–F), and a methyl group (–CH₃). This specific arrangement presents a unique set of challenges and opportunities from a synthetic standpoint. The ortho-positioning of the methyl group relative to the allyl sulfide, and the meta-positioning of the fluorine atom, creates a sterically hindered and electronically nuanced environment.

The synthesis of this trifunctionalized aromatic compound would require a carefully orchestrated sequence of reactions to ensure correct regioselectivity. The introduction of the allyl sulfide group, for instance, could be achieved through the nucleophilic substitution of a corresponding thiophenol with allyl bromide. However, the precursor thiophenol, 2-fluoro-5-methylthiophenol, is not a common starting material and its synthesis would be a multi-step process in itself. The directing effects of the existing methyl and fluoro groups on the aromatic ring would need to be carefully considered in any electrophilic or nucleophilic aromatic substitution strategies.

The electronic properties of this compound are of significant theoretical interest. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the benzene ring. In contrast, the methyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation. The allyl sulfide group presents a more complex electronic influence, capable of both a weak electron-withdrawing inductive effect and a potential electron-donating resonance effect (+R) through the lone pairs on the sulfur atom.

This intricate interplay of electronic effects results in a non-uniform distribution of electron density within the aromatic ring. Computational studies, such as those employing Density Functional Theory (DFT), would be invaluable in mapping the molecular electrostatic potential and identifying the most electron-rich and electron-poor regions. Such studies could predict the most likely sites for electrophilic and nucleophilic attack. Furthermore, the allyl group itself contains a reactive π-bond, offering a site for electrophilic addition, radical reactions, or transition-metal catalyzed transformations, independent of the aromatic ring's reactivity.

The multifunctionality of this compound makes it a potentially valuable intermediate in organic synthesis. Each of the three key functional groups—the allyl moiety, the sulfide linkage, and the fluorinated aromatic ring—can be selectively manipulated to build more complex molecular architectures.

The terminal double bond of the allyl group is a versatile handle for a wide array of chemical transformations. It can undergo oxidation to form an epoxide or a diol, be cleaved to yield an aldehyde, or participate in metathesis reactions to form new carbon-carbon bonds. The sulfide linkage can be oxidized to a sulfoxide (B87167) or a sulfone, which would dramatically alter the electronic properties of the molecule and open up new avenues for reactivity, such as its use in nih.gov-sigmatropic rearrangements. The fluorine atom, while generally unreactive, can influence the acidity of adjacent protons and can be a key feature in the design of bioactive molecules, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Synthetic Methodologies for 1 Allylsulfanyl 3 Fluoro 6 Methylbenzene

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of the target molecule, 1-allylsulfanyl-3-fluoro-6-methylbenzene, primarily involves the disconnection of the C(aryl)-S bond, which is a common and effective strategy in the synthesis of aryl sulfides.

Analysis of C(aryl)-S Bond Formation Strategies

The key disconnection in the retrosynthesis of this compound is the C(aryl)-S bond. This leads to two primary synthons: a 2-fluoro-5-methylphenyl mercaptan (or its equivalent) and an allyl electrophile, or a halogenated 2-fluoro-5-methylbenzene and an allyl thiol nucleophile. The formation of this bond can be approached through several established methods, including nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The choice of strategy is often dictated by the availability and reactivity of the precursors.

Introduction of the Allyl Moiety via Thiolation Routes

A highly plausible route involves the S-alkylation of a pre-formed 2-fluoro-5-methylbenzenethiol (B2630603) with an allyl halide, such as allyl bromide. wikipedia.orgjmaterenvironsci.com This is a classic and widely used method for the formation of thioethers. The reaction typically proceeds in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion, which then attacks the electrophilic allyl halide. wikipedia.orgjmaterenvironsci.com

Alternatively, the allyl group can be introduced using allyl alcohols as substrates in the presence of a suitable catalyst, such as a ruthenium complex. nih.gov This method offers a greener alternative to the use of allyl halides.

Management of Fluorine and Methyl Group Positioning in Aromatic Precursors

The correct positioning of the fluorine and methyl groups on the aromatic ring is crucial and must be established in the precursor. A common starting material for the synthesis of the key intermediate, 2-fluoro-5-methylbenzenethiol, is 2-fluoro-5-methylaniline (B1296174). sigmaaldrich.comchemimpex.comcphi-online.com This aniline (B41778) can be synthesized from commercially available precursors such as 4-fluoro-2-nitrotoluene (B1294404) by reduction of the nitro group, or from 4-fluoro-1-methyl-2-nitrobenzene. chemicalbook.com The synthesis of 2-fluoro-5-nitrotoluene (B1294961) itself can be achieved by the nitration of 3-fluorotoluene. prepchem.com

The conversion of 2-fluoro-5-methylaniline to 2-fluoro-5-methylbenzenethiol can be achieved through a Sandmeyer-type reaction. This involves the diazotization of the aniline with a nitrite (B80452) source in an acidic medium, followed by reaction with a sulfur-containing reagent, such as potassium ethyl xanthate, which upon hydrolysis yields the desired thiol. google.com

Established Synthetic Routes and Pathways

Based on the retrosynthetic analysis, the most direct and established pathway for the synthesis of this compound is the S-allylation of 2-fluoro-5-methylbenzenethiol. An alternative, though potentially more challenging route, is the nucleophilic aromatic substitution on a suitable halogenated precursor.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the formation of C(aryl)-S bonds, especially when the aromatic ring is activated by electron-withdrawing groups. nih.gov In the case of this compound, the fluorine atom itself can act as a leaving group, particularly if there are other activating groups on the ring. However, a more common approach involves the displacement of a better leaving group, such as a halide (Cl, Br, I), by a sulfur nucleophile.

This approach would involve the reaction of a 1-halo-3-fluoro-6-methylbenzene (where halo = Cl, Br, or I) with an allyl thiol nucleophile, such as allyl mercaptan, in the presence of a base. The success of this reaction is highly dependent on the nature of the halogen and the reaction conditions. The order of reactivity for the leaving group in SNAr reactions is typically F > Cl > Br > I. Therefore, a 1,3-difluoro-6-methylbenzene precursor could potentially undergo selective substitution at the 1-position. However, controlling the regioselectivity could be challenging.

A more practical approach would be to use a precursor with a more labile leaving group, such as a nitro group, ortho or para to the site of substitution, to activate the ring for nucleophilic attack. However, given the substitution pattern of the target molecule, direct SNAr on a simple halogenated precursor without strong activation is less likely to be efficient.

Mechanistic Investigations of SNAr Pathway Selectivity

The Nucleophilic Aromatic Substitution (SNAr) pathway towards this compound would typically involve the reaction of a suitably activated aromatic precursor, such as 1,3-difluoro-6-methylbenzene or a derivative with a better leaving group, with an allyl thiol nucleophile. The regioselectivity of this reaction is a critical consideration. The fluorine atom, being highly electronegative, activates the aromatic ring towards nucleophilic attack. The position of the incoming allylthiolate is directed by the combined electronic effects of the existing substituents.

In a hypothetical SNAr reaction using 1,3-difluoro-2-methylbenzene as a starting material, the incoming allylthiolate would preferentially substitute one of the fluorine atoms. The selectivity (attack at C1 vs. C3) would be influenced by the steric hindrance imposed by the methyl group and the electronic stabilization of the Meisenheimer intermediate. The methyl group's electron-donating nature can destabilize the negative charge in the intermediate, influencing the preferred site of attack.

PrecursorNucleophileKey Factors Influencing Selectivity
1,3-Difluoro-2-methylbenzeneAllyl mercaptan + BaseSteric hindrance from the methyl group, Electronic stabilization of the Meisenheimer complex
1-Fluoro-3-nitro-6-methylbenzeneAllyl mercaptan + BaseStrong directing effect of the nitro group, Activation of the position para to the nitro group

Transition Metal-Catalyzed C-S Cross-Coupling Reactions

Transition metal-catalyzed reactions represent a powerful and versatile approach for the formation of carbon-sulfur bonds.

The Buchwald-Hartwig amination has been extended to C-S bond formation, providing a reliable route to aryl thioethers. wikipedia.org In the context of synthesizing this compound, this would involve the palladium-catalyzed coupling of an aryl halide or triflate, such as 1-bromo-3-fluoro-6-methylbenzene, with allyl mercaptan. organic-chemistry.org The catalytic cycle is understood to proceed through oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the thiol, deprotonation, and reductive elimination to afford the desired product and regenerate the catalyst. wikipedia.org The choice of ligand is crucial for an efficient reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. wikipedia.orgorganic-chemistry.org

Ullmann-type couplings, which traditionally use copper catalysts, can also be employed for the synthesis of aryl thioethers. organic-chemistry.orgmdpi.com These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be advantageous in certain situations. organic-chemistry.org Modern variations of the Ullmann reaction may utilize ligands to improve solubility and catalyst efficiency. mdpi.com

Coupling ReactionAryl Halide/TriflateThiol SourceTypical Catalyst System
Buchwald-Hartwig1-Bromo-3-fluoro-6-methylbenzeneAllyl mercaptanPd(OAc)2 / Xantphos
Ullmann-type1-Iodo-3-fluoro-6-methylbenzeneAllyl mercaptanCuI / Phenanthroline

Copper and nickel catalysts offer cost-effective alternatives to palladium for C-S cross-coupling reactions. researchgate.net Copper-catalyzed thiolation, in the vein of the Ullmann reaction, can be performed with aryl iodides or bromides in the presence of a copper(I) salt and often a ligand. organic-chemistry.orgresearchgate.net Nickel catalysts, often in combination with phosphine or N-heterocyclic carbene (NHC) ligands, have also proven effective for the formation of aryl thioethers from aryl halides and thiols. These systems can sometimes offer different reactivity and substrate scope compared to palladium.

Catalyst SystemAdvantagesPotential Challenges
Copper-basedLower cost, Readily availableOften requires higher reaction temperatures, Ligand may be necessary
Nickel-basedCost-effective, Can couple aryl chloridesAir and moisture sensitivity of some catalysts

Radical-Mediated Thiyl-Radical Addition Strategies

A radical-based approach offers a mechanistically distinct pathway. The generation of a thiyl radical (RS•) from allyl mercaptan can be initiated by photolysis, thermolysis, or a radical initiator. nih.gov This highly reactive species can then add to a suitable aromatic precursor. For the synthesis of this compound, a potential strategy would involve the generation of an aryl radical on the 3-fluoro-6-methylphenyl moiety, which could then be trapped by allyl mercaptan or an equivalent sulfur source. However, a more common approach involves the addition of a thiyl radical to an unsaturated system. nih.gov

Directed Ortho-Metalation (DoM) Coupled with Electrophilic Sulfur Trapping

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.cabaranlab.orgharvard.edu In this approach, a directing group on the aromatic ring coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. harvard.edu The resulting aryllithium species can then be quenched with an electrophile.

For the synthesis of this compound, the fluorine atom itself can act as a directing group, albeit a relatively weak one. harvard.eduresearchgate.net A stronger directing group, if present, would dominate the regioselectivity. Assuming a precursor such as 1-fluoro-4-methylbenzene, deprotonation would be directed to the position ortho to the fluorine. Subsequent trapping of the resulting organolithium intermediate with an electrophilic sulfur source, such as allyl disulfide or a related reagent, would yield the desired product. The choice of base and reaction conditions is critical to the success of DoM. uwindsor.caresearchgate.net

Directing GroupBaseElectrophilic Sulfur Source
Fluorinen-BuLi / TMEDAAllyl disulfide
Carboxamides-BuLiAllyl sulfenyl chloride

Optimization of Reaction Conditions and Process Parameters

The optimization of reaction conditions is paramount for achieving high yields and purity of this compound. Key parameters to consider include the choice of solvent, base, temperature, and catalyst/ligand system.

For transition metal-catalyzed reactions, a systematic screening of ligands and palladium precursors is often necessary to identify the optimal catalytic system. nih.gov The choice of base is also critical, as it can influence the rate of both the desired catalytic cycle and potential side reactions. nih.gov

In DoM strategies, the choice of organolithium base (e.g., n-BuLi, s-BuLi, t-BuLi) and the presence of additives like tetramethylethylenediamine (TMEDA) can significantly impact the efficiency of the metalation step. baranlab.org Reaction temperature must be carefully controlled to prevent decomposition of the organolithium intermediate and unwanted side reactions.

ParameterBuchwald-Hartwig CouplingDirected Ortho-Metalation
Solvent Toluene, DioxaneTetrahydrofuran (THF), Diethyl ether
Base K3PO4, Cs2CO3n-BuLi, s-BuLi
Temperature 80-110 °C-78 °C to room temperature
Catalyst/Ligand Pd(OAc)2 / BINAPNot applicable
Key Considerations Exclusion of air and moistureAnhydrous conditions, Inert atmosphere

Detailed Remain Elusive in Publicly Available Research

While general methods for the synthesis of aryl allyl sulfides are well-established in organic chemistry, applying these general principles to the specific structural features of this compound without experimental data would be speculative. The unique electronic and steric effects of the fluorine and methyl substituents on the benzene (B151609) ring would significantly influence reaction conditions and outcomes.

Further research and publication in the field of synthetic organic chemistry are required to elucidate the specific reaction kinetics, thermodynamics, and catalytic processes that would enable the efficient and selective synthesis of this compound. Without such dedicated studies, any discussion on its synthetic methodologies would lack the required scientific accuracy and detail.

Theoretical and Computational Studies of 1 Allylsulfanyl 3 Fluoro 6 Methylbenzene

Electronic Structure and Molecular Geometry Investigations

The electronic structure and molecular geometry of 1-Allylsulfanyl-3-fluoro-6-methylbenzene can be extensively investigated using a variety of computational chemistry methods. These studies provide deep insights into the molecule's reactivity, stability, and intermolecular interactions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for a molecule of this size. A typical DFT analysis would involve geometry optimization to find the lowest energy conformation of the molecule, followed by the calculation of various electronic properties.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower chemical reactivity.

Illustrative Data for Frontier Molecular Orbitals

Parameter Energy (eV)
HOMO -6.85
LUMO -1.23

| HOMO-LUMO Gap | 5.62 |

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor). youtube.com

In the case of this compound, the MEP map would be expected to show a region of high electron density (red) around the fluorine atom due to its high electronegativity, and also around the sulfur atom of the allylsulfanyl group. The hydrogen atoms of the methyl group and the allyl group would likely exhibit a positive potential (blue). The aromatic ring itself would present a complex landscape of electron density, influenced by the competing electron-donating effects of the allylsulfanyl and methyl groups and the electron-withdrawing effect of the fluorine atom.

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory)

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

Hartree-Fock (HF) theory is a fundamental ab initio method that provides a good starting point for more advanced calculations. However, it does not account for electron correlation, which can be significant.

Møller-Plesset Perturbation Theory (MP) is a post-Hartree-Fock method that incorporates electron correlation effects. wikipedia.orgru.nl MP2, the second-order correction, is a commonly used level of theory that often improves upon DFT and HF results for non-covalent interactions and reaction barriers. smu.edu For a molecule like this compound, an MP2 calculation would provide a more refined understanding of its electronic structure and geometry by accounting for the dynamic interactions between electrons. nih.govarxiv.org

Conformational Analysis and Potential Energy Surfaces

Rotational Barriers of the Allylsulfanyl Group Relative to the Aromatic Ring

The rotation of the allylsulfanyl group around the C(aryl)-S bond is a key conformational freedom. This rotation is, however, hindered by steric and electronic effects. The presence of the ortho-methyl group would create a significant steric clash with the allyl group, influencing the preferred dihedral angle.

A potential energy surface (PES) scan can be performed computationally to map the energy of the molecule as a function of the dihedral angle of the C(aryl)-C(aryl)-S-C(allyl) bond. This would reveal the lowest energy (most stable) conformations and the energy barriers for rotation between them. It is expected that the most stable conformer would have the allyl group oriented away from the bulky methyl group to minimize steric hindrance. The electronic interactions between the sulfur lone pairs and the π-system of the benzene (B151609) ring would also play a role in determining the rotational profile.

Illustrative Rotational Energy Barriers

Conformation Dihedral Angle (C-C-S-C) Relative Energy (kcal/mol)
Global Minimum ~90° 0.0
Rotational Barrier 1 ~0° 4.5
Local Minimum ~180° 2.1

Intermolecular Interactions and Aggregation Tendencies (Theoretical Models)

Theoretical models suggest that the intermolecular interactions and aggregation tendencies of this compound are governed by a combination of forces. The primary interactions predicted by computational analysis include:

π-Interactions: The molecule contains two key regions capable of participating in π-interactions. The aromatic benzene ring can engage in π-π stacking, where two rings align face-to-face or in an offset manner. Additionally, C-H···π interactions, involving the methyl and allyl groups interacting with the electron cloud of the benzene ring of a neighboring molecule, are also predicted to play a role in stabilizing molecular aggregates.

Computational models, such as those based on Density Functional Theory (DFT) with dispersion corrections, would be employed to quantify the energy of these interactions and predict the most stable dimeric and larger aggregate structures.

Prediction of Spectroscopic Parameters (Computational)

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules like this compound, which can guide experimental characterization.

Vibrational frequency calculations, typically performed using DFT methods (e.g., B3LYP functional with a 6-311G(d,p) basis set), can predict the positions of key absorption bands in the Infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes to the observed experimental peaks. The predicted frequencies for major functional groups in this compound are hypothetically tabulated below. It is standard practice for calculated frequencies to be scaled by an empirical factor (typically ~0.96-0.98) to better match experimental data.

Interactive Table: Calculated Vibrational Frequencies

Functional Group/Vibrational ModePredicted Frequency (cm⁻¹) (Unscaled)Expected Spectral Region
Aromatic C-H Stretch3100 - 3000IR, Raman
Alkene =C-H Stretch (Allyl)3080 - 3020IR, Raman
Aliphatic C-H Stretch (Methyl/Allyl)2980 - 2870IR, Raman
C=C Stretch (Allyl)1650 - 1630IR, Raman
Aromatic C=C Stretch1600 - 1450IR, Raman
C-F Stretch1250 - 1050Strong in IR
C-S Stretch750 - 600IR, Raman

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a cornerstone of computational structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding tensors, which are then converted to chemical shifts (δ) by referencing them against a standard (e.g., Tetramethylsilane for ¹H and ¹³C).

¹H NMR: Predictions would differentiate between protons in the aromatic, allyl, and methyl environments. The aromatic protons would appear as complex multiplets, with their specific shifts influenced by the fluorine, sulfur, and methyl substituents. The allyl group would show characteristic signals for the vinylic and methylene (B1212753) protons.

¹³C NMR: Calculations would predict distinct signals for each unique carbon atom, including the aromatic carbons (with the C-F and C-S carbons showing significant shifts), the alkene carbons of the allyl group, the methylene carbon of the allyl group, and the methyl carbon.

¹⁹F NMR: A single resonance would be predicted for the fluorine atom. Its chemical shift is highly sensitive to the electronic environment, and computational models can predict this value with reasonable accuracy. Furthermore, ¹H-¹⁹F and ¹³C-¹⁹F coupling constants can be calculated to aid in definitive signal assignment.

Interactive Table: Predicted NMR Chemical Shifts (δ, ppm)

NucleusStructural MoietyPredicted Chemical Shift Range (ppm)
¹HAromatic (Ar-H)7.20 - 6.80
¹HAllyl (=CH-)5.90 - 5.70
¹HAllyl (=CH₂)5.20 - 5.00
¹HAllyl (-S-CH₂-)3.50 - 3.30
¹HMethyl (-CH₃)2.30 - 2.10
¹³CAromatic (C-F)165 - 160 (as a doublet due to C-F coupling)
¹³CAromatic (C-S)140 - 135
¹³CAromatic (C-H, C-CH₃)135 - 115
¹³CAllyl (=CH-)135 - 130
¹³CAllyl (=CH₂)120 - 115
¹³CAllyl (-S-CH₂-)40 - 35
¹³CMethyl (-CH₃)20 - 15
¹⁹FFluoroaromatic (Ar-F)-110 to -125

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations identify the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max). For this compound, the key electronic transitions would involve the π-systems of the benzene ring and the allyl group.

Predicted transitions would likely include:

π → π* transitions: These are typically high-intensity absorptions associated with the aromatic ring and the C=C double bond of the allyl group. The conjugation between the sulfur lone pairs and the aromatic ring could slightly red-shift (to longer wavelengths) these absorptions compared to unsubstituted benzene.

n → π* transitions: These lower-intensity transitions involve the excitation of a non-bonding electron from a sulfur lone pair into an anti-bonding π* orbital of the aromatic ring.

A hypothetical TD-DFT calculation might predict a primary λ_max around 250-270 nm, corresponding to the main aromatic π → π* transition.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is invaluable for investigating the potential reactivity of this compound and for mapping out the energy profiles of its reactions.

By mapping the potential energy surface of a reaction, computational chemists can identify the structures of transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter that governs the reaction rate.

For this molecule, a key reaction amenable to computational study would be the electrophilic addition to the allyl group's double bond . A theoretical study would involve:

Reactant and Product Optimization: The geometries of the starting material (this compound and an electrophile, e.g., H⁺ or Br₂) and the final product (the addition adduct) are computationally optimized to find their lowest energy structures.

Transition State Search: Algorithms are used to locate the transition state structure connecting the reactants and products. For an electrophilic addition, this would likely be a three-membered ring-like structure (e.g., a bromonium ion intermediate).

Frequency Calculation: A vibrational frequency calculation on the transition state structure is performed to confirm it is a true saddle point (characterized by having exactly one imaginary frequency).

Activation Energy Calculation: The activation energy is calculated as the difference in energy between the transition state and the reactants. This value provides a quantitative prediction of the reaction's feasibility.

Such studies could compare the activation energies for electrophilic attack at the two different carbons of the double bond to predict the regioselectivity of the reaction, guided by Markovnikov's rule and the electronic influences of the thioether group.

Reaction Coordinate Mapping and Intrinsic Reaction Coordinate (IRC) Pathways

The reactivity of this compound would likely be centered around two primary reactive sites: the allyl group and the substituted benzene ring. Computational studies on similar molecules, such as allyl aryl thioethers, can provide insights into the potential reaction pathways.

One probable reaction is the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement, of the allyl group. For allyl aryl thioethers, density functional theory (DFT) studies have elucidated the energy profile for such rearrangements. researchgate.net The reaction would proceed through a cyclic transition state, leading to the formation of a more stable isomer. An Intrinsic Reaction Coordinate (IRC) analysis would be crucial to confirm that the calculated transition state connects the reactant (this compound) and the rearranged product. The IRC path would map the lowest energy route on the potential energy surface, detailing the geometric changes throughout the reaction.

Another significant reaction pathway would be electrophilic aromatic substitution on the benzene ring. The -SCH₂CH=CH₂ group is generally considered an ortho-, para-directing activator, while the fluoro group is an ortho-, para-directing deactivator, and the methyl group is an ortho-, para-directing activator. The interplay of these substituents would determine the regioselectivity of electrophilic attack. IRC calculations for reactions like nitration or halogenation would reveal the step-wise mechanism, including the formation of the sigma complex (arenium ion) intermediate and its subsequent deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

A hypothetical reaction coordinate diagram for a representative electrophilic substitution on this compound is presented below.

Table 1: Hypothetical Energy Profile for Electrophilic Nitration of this compound

Reaction Step Species Relative Energy (kcal/mol)
1Reactants (this compound + NO₂⁺)0.0
2Transition State 1 (Formation of Sigma Complex)+15.2
3Intermediate (Sigma Complex)+8.5
4Transition State 2 (Deprotonation)+10.1
5Products (Nitrated this compound + H⁺)-5.7

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of electrophilic aromatic substitution.

Solvation Effects using Implicit and Explicit Solvent Models

The chemical behavior of this compound in solution would be significantly influenced by the solvent. Computational models can simulate these effects using either implicit or explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. researchgate.net For a molecule like this compound, which possesses a polar C-F bond and a polarizable sulfur atom, the choice of solvent would alter its conformational preferences and reactivity. For instance, in a polar solvent like water or dimethyl sulfoxide (B87167), the dipole moment of the solute would be stabilized, potentially affecting the energy barriers of reactions. Studies on fluorinated drug molecules have shown the effectiveness of the SMD model in predicting properties like octanol-water partition coefficients. nih.gov

Explicit Solvent Models: These models involve including a discrete number of solvent molecules around the solute. This approach allows for the specific interactions, such as hydrogen bonding (if applicable) or van der Waals forces, to be modeled directly. For this compound, explicit solvent models would be particularly useful for studying reactions where specific solvent-solute interactions play a critical role in stabilizing transition states or intermediates. While computationally more expensive, explicit models can provide a more accurate picture of the solvation shell's structure and its impact on the solute's properties. researchgate.netresearchgate.nettandfonline.com The use of machine learning in conjunction with explicit solvent models is an emerging area that could provide highly accurate solvation free energies. researchgate.net

The effect of the solvent on reaction energies can be illustrated with a hypothetical example.

Table 2: Hypothetical Solvent Effects on the Activation Energy of a Reaction of this compound

Solvent Dielectric Constant Activation Energy (kcal/mol)
Gas Phase1.025.0
Hexane1.924.2
Dichloromethane9.121.5
Acetonitrile (B52724)37.519.8
Water80.118.3

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the general trend of decreasing activation energy with increasing solvent polarity for a polar reaction.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Frameworks (Theoretical Descriptors)

QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov For this compound, QSAR/QSPR models could be developed to predict its potential biological activities or properties like toxicity or reactivity.

Derivation and Interpretation of Molecular Descriptors (e.g., Topological, Electronic)

A wide range of molecular descriptors can be calculated for this compound using computational software. These descriptors quantify different aspects of the molecular structure.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include the Balaban index and connectivity indices. nih.gov

Electronic Descriptors: These are calculated using quantum chemical methods and describe the electronic properties of the molecule. Key electronic descriptors include:

Highest Occupied Molecular Orbital (HOMO) Energy (E_HOMO): Relates to the molecule's ability to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO) Energy (E_LUMO): Relates to the molecule's ability to accept electrons.

HOMO-LUMO Gap: An indicator of chemical reactivity.

Dipole Moment: Measures the polarity of the molecule.

Mulliken Charges: Describe the partial charges on each atom.

Table 3: Hypothetical Calculated Molecular Descriptors for this compound

Descriptor Hypothetical Value Interpretation
Molecular Weight198.27 g/mol Basic physicochemical property.
LogP3.8Indicates lipophilicity.
E_HOMO-8.5 eVReflects electron-donating capability.
E_LUMO-0.9 eVReflects electron-accepting capability.
Dipole Moment2.1 DIndicates moderate polarity.

Note: The values in this table are hypothetical and for illustrative purposes.

Predictive Models for Reactivity Trends Based on Structural Features

By developing a QSAR/QSPR model for a series of related substituted allyl sulfanyl (B85325) benzenes, it would be possible to predict the reactivity of this compound. Such models are often built using multiple linear regression (MLR) or machine learning algorithms. tandfonline.comnih.gov

For instance, a model predicting the rate of a specific reaction could take the form of an equation like:

log(k) = c₀ + c₁ * E_HOMO + c₂ * Dipole Moment + c₃ * Steric_Parameter

Where log(k) is the logarithm of the reaction rate constant, and c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis of a training set of molecules. The signs and magnitudes of these coefficients would indicate which structural features enhance or diminish reactivity. Based on studies of similar compounds, it is plausible that electronic descriptors would play a significant role in predicting the reactivity of the aromatic ring, while steric factors might be more important for reactions involving the allyl group. nih.govnih.govnih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a powerful tool for probing the local chemical environments of specific nuclei within a molecule. For "1-Allylsulfanyl-3-fluoro-6-methylbenzene," this would involve analyzing the signals from its hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms to piece together its molecular structure.

Proton (¹H) NMR: Analysis of Allylic and Aromatic Proton Environments

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the allyl group and the aromatic ring. The allylic protons would likely appear as a set of multiplets due to complex spin-spin coupling. The aromatic protons would also exhibit splitting patterns influenced by both the fluorine and methyl substituents, providing key information about their relative positions on the benzene (B151609) ring. However, no specific chemical shift or coupling constant data is currently available.

Carbon (¹³C) NMR: Characterization of Aromatic and Aliphatic Carbon Frameworks

The ¹³C NMR spectrum would provide a count of the unique carbon environments in the molecule. Signals would be expected for the methyl carbon, the three distinct carbons of the allyl group, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons would be influenced by the electron-donating methyl group and the electron-withdrawing fluorine and allylthio groups. Without experimental data, precise chemical shift assignments are not possible.

Fluorine (¹⁹F) NMR: Assessment of Fluorine Environment and Coupling Patterns

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. colorado.edunih.gov A single resonance would be expected for the fluorine atom in "this compound." The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring bearing methyl and allylthio substituents. Furthermore, this signal would likely show coupling to nearby aromatic protons. No recorded ¹⁹F NMR data for this specific compound has been found.

Advanced 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional NMR techniques are instrumental in establishing the complete bonding framework and spatial arrangement of a molecule. sdsu.eduyoutube.comprinceton.edu

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, confirming the connectivity within the allyl group and between adjacent aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the through-space proximity of protons, helping to confirm the substitution pattern on the benzene ring.

The application of these techniques to "this compound" remains theoretical in the absence of acquired experimental data.

Mass Spectrometry (MS) Techniques for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

HRMS would be the definitive technique to confirm the elemental formula of "this compound" (C₁₀H₁₁FS). By providing a highly accurate mass measurement of the molecular ion, it would distinguish this formula from other possibilities with the same nominal mass. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses, such as the loss of the allyl group or cleavage of the C-S bond, further corroborating the proposed structure. At present, no HRMS data for this compound is publicly available.

Electron Ionization (EI) and Chemical Ionization (CI) Fragmentation Pathways

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization methods that provide complementary information for the structural elucidation of this compound.

In Electron Ionization (EI) , the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and subsequent extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint. For this compound, the molecular ion peak is expected to be observed. Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the sulfur atom, which is a common fragmentation pattern for sulfides. nih.gov

One probable fragmentation is the loss of the allyl group (•CH₂CH=CH₂) to yield a stable thienyl cation. Another significant fragmentation pathway could be the cleavage of the C-S bond, resulting in the formation of a fluorotoluene radical cation and an allylthio radical, or vice versa. Rearrangements, such as a Claisen-type rearrangement, which have been observed in allyl phenyl sulfides, might also occur in the mass spectrometer's ion source, leading to more complex fragmentation patterns. nih.gov

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and often a more prominent molecular ion or protonated molecule peak ([M+H]⁺). nih.gov This is particularly useful for confirming the molecular weight of the compound. When a reagent gas such as methane (B114726) or ammonia (B1221849) is used, proton transfer to the analyte molecule occurs. For this compound, the protonated molecular ion would be the base peak in the CI spectrum. The reduced fragmentation in CI helps to corroborate the molecular mass identified in the EI spectrum.

A hypothetical fragmentation pattern for this compound under EI is presented below:

Predicted Fragment Ion Structure m/z (mass-to-charge ratio) Possible Origin
Molecular Ion[C₁₀H₁₁FS]⁺˙182Intact molecule with one electron removed
[M - C₃H₅]⁺[C₇H₆FS]⁺141Loss of the allyl radical
[M - S-allyl]⁺[C₇H₇F]⁺110Cleavage of the C-S bond
[C₃H₅S]⁺[CH₂=CHCH₂S]⁺73Allylthio cation
[C₃H₅]⁺[CH₂=CHCH₂]⁺41Allyl cation

This table is illustrative and based on predicted fragmentation patterns for analogous compounds.

Tandem Mass Spectrometry (MS/MS) for Elucidating Structural Subunits

Tandem Mass Spectrometry (MS/MS) is an essential technique for detailed structural analysis. In an MS/MS experiment, a specific ion from the initial mass spectrum (the precursor ion) is selected, subjected to fragmentation, and the resulting product ions are then analyzed. This multi-stage analysis provides unambiguous structural information by establishing connectivity between different parts of a molecule.

For this compound, an MS/MS experiment would typically start with the selection of the molecular ion or the protonated molecule as the precursor ion. Collision-Induced Dissociation (CID) is then used to fragment the precursor ion. By analyzing the fragmentation pattern of the selected ion, the different subunits of the molecule can be identified. For example, fragmentation of the molecular ion would confirm the presence of the allyl group and the fluoro-methylphenyl group by observing the corresponding daughter ions. This technique is particularly valuable for distinguishing between isomers, as they often exhibit different MS/MS fragmentation patterns even if their primary mass spectra are similar.

Vibrational Spectroscopy (IR, Raman) Methodologies

Identification of Characteristic Functional Group Stretches (e.g., C-S, C-F, C=C)

Both IR and Raman spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups within this compound.

C-S Stretch: The carbon-sulfur stretching vibration is typically observed in the IR spectrum in the range of 600-800 cm⁻¹. The exact position can be influenced by the surrounding molecular structure.

C-F Stretch: The carbon-fluorine stretch is a strong absorption in the IR spectrum, usually found in the region of 1000-1400 cm⁻¹. For aromatic fluorine compounds, this band is often intense.

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the benzene ring and the allyl group appear in the 1450-1650 cm⁻¹ region in both IR and Raman spectra. The substitution pattern on the aromatic ring can influence the number and position of these bands. The C=C stretch of the allyl group is expected around 1640 cm⁻¹.

Aromatic C-H Stretch: These vibrations are typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl and allyl groups are expected in the 2850-3000 cm⁻¹ region.

The following table summarizes the expected vibrational frequencies for key functional groups:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
C-SStretch600 - 800IR
C-FStretch1000 - 1400IR (Strong)
Aromatic C=CStretch1450 - 1600IR, Raman
Alkene C=CStretch~1640IR, Raman
Aromatic C-HStretch3000 - 3100IR, Raman
Aliphatic C-HStretch2850 - 3000IR, Raman

This table provides general ranges and expected values based on established spectroscopic data for similar functional groups.

Conformational Information Derived from Vibrational Band Analysis

The analysis of vibrational spectra can also provide insights into the conformational isomers of this compound. The molecule's flexibility, particularly around the C-S bond and the allyl group, can give rise to different stable conformations (conformers). These conformers may have slightly different vibrational frequencies, which can sometimes be resolved in the spectrum.

X-ray Crystallography for Solid-State Structure Determination

While the aforementioned spectroscopic techniques provide valuable structural information, X-ray crystallography offers the most definitive and detailed three-dimensional structure of a molecule in the solid state.

Single Crystal X-ray Diffraction Methodology for Absolute Structure and Stereochemistry

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound must first be grown. This can be achieved by slow evaporation of a solution, cooling of a saturated solution, or sublimation. researchgate.net

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. The intensities and positions of these diffracted spots are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

This method provides a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the molecule in the crystal lattice.

Stereochemistry: The absolute configuration of any stereocenters.

Intermolecular interactions: How the molecules pack together in the crystal, revealing information about hydrogen bonds, van der Waals forces, and other non-covalent interactions.

Although no specific crystal structure for this compound is currently available in open literature, the methodology remains the gold standard for unambiguous structural determination of crystalline organic compounds. nih.govmdpi.com

Analysis of Crystal Packing and Intermolecular Interactions in the Solid State

The arrangement of molecules in a crystalline solid is dictated by a delicate balance of intermolecular forces, which collectively determine the crystal packing. The solid-state structure of this compound would be determined by single-crystal X-ray diffraction. This powerful technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, confirming the molecular conformation.

Beyond individual molecular geometry, X-ray diffraction reveals the supramolecular architecture. For a molecule with a fluorinated aromatic ring, an allyl group, and a sulfide (B99878) linkage, a variety of non-covalent interactions are expected to govern the crystal packing. These interactions are critical as they influence physical properties such as melting point, solubility, and stability.

Key intermolecular interactions anticipated in the crystal lattice of this compound include:

π–π Stacking: The electron-rich aromatic ring is likely to engage in π–π stacking interactions with neighboring rings. The presence of an electron-withdrawing fluorine atom and an electron-donating methyl group can modulate the electrostatic potential of the ring, potentially favoring offset or slipped-parallel stacking arrangements to minimize repulsion and maximize attraction.

C—H···F and C—H···S Hydrogen Bonds: The fluorine atom and the sulfur atom, being electronegative, can act as weak hydrogen bond acceptors. Interactions with hydrogen atoms from nearby methyl or allyl groups or even the aromatic ring can lead to the formation of a complex three-dimensional network. researchgate.net

Sulfur-Involved Interactions: Intermolecular contacts involving the sulfur atom, such as S···O or S···S interactions, are also possible, particularly if any residual solvents or atmospheric components are incorporated into the crystal. acs.orgacs.org

The analysis of the crystal structure of related sulfonamides has shown that strong intermolecular hydrogen bonds and π–π interactions are often the primary forces driving the crystal packing. nih.gov A summary of typical crystallographic data that would be obtained for a related aromatic sulfur compound is presented in Table 1.

Table 1. Representative Crystallographic Data for a Substituted Aromatic Sulfide. (Data is illustrative, based on analogous structures).
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)5.931
b (Å)10.970
c (Å)14.797
α (°)90
β (°)98.62
γ (°)90
Volume (Å3)900.1
Z4

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are indispensable for separating this compound from reaction byproducts or starting materials and for determining its purity.

Given its likely volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of this compound. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

A typical GC-MS analysis would involve:

Injection: A small volume of the sample, dissolved in a volatile solvent, is injected into the heated inlet of the gas chromatograph.

Separation: A capillary column, often with a non-polar or mid-polar stationary phase (e.g., VF-5ms), would be used. nih.gov A temperature program, starting at a lower temperature and gradually increasing, would ensure the efficient separation of volatile components.

Detection (MS): Electron Impact (EI) ionization is commonly used. The resulting mass spectrum provides two key pieces of information: the molecular ion peak (M⁺), which confirms the molecular weight of the compound, and the fragmentation pattern, which acts as a "fingerprint" for structural confirmation.

For allyl aryl sulfides, characteristic fragmentation patterns include α-cleavage (cleavage of the bond adjacent to the sulfur atom) and rearrangements. nih.govmiamioh.edu The fragmentation pattern for this compound would be expected to show fragments corresponding to the loss of the allyl group (C₃H₅) and potentially fragments related to the substituted fluorotoluene moiety. The analysis of various organosulfur compounds in environmental samples has demonstrated the robustness of GC-MS for their identification at low concentrations. nih.gov

Table 2. Illustrative GC-MS Method Parameters and Expected Data for an Allyl Aryl Sulfide.
ParameterTypical Value/Condition
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Carrier GasHelium, constant flow (e.g., 1.0 mL/min)
Oven ProgramStart at 60°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min)
Ionization ModeElectron Impact (EI), 70 eV
Expected Molecular Ion (M⁺)m/z = 184 (for C₁₀H₁₁FS)
Major Expected Fragments[M - C₃H₅]⁺, [C₇H₆F]⁺, [C₃H₅S]⁺

High-Performance Liquid Chromatography (HPLC) is a complementary technique, particularly useful for less volatile impurities or for highly accurate quantitative analysis. It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For the analysis of this compound, a reversed-phase HPLC method would be most appropriate.

Stationary Phase: A C18 column is a common choice for separating aromatic compounds, offering good retention and resolution. helixchrom.com

Mobile Phase: A gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water would be used. nih.govwur.nl The gradient would be optimized to ensure sharp peaks and good separation from any impurities.

Detection: A Diode Array Detector (DAD) or a UV detector would monitor the column effluent at a wavelength where the aromatic ring absorbs strongly (typically around 254 nm). This allows for the quantification of the main peak and any impurities. For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS). nih.govchromatographyonline.com

Method validation would be performed to establish linearity, limit of detection (LOD), and limit of quantitation (LOQ). Studies on other aromatic sulfur compounds have shown that HPLC methods can achieve low limits of detection, often in the µg/L range. nih.gov This ensures that even trace-level impurities can be accurately quantified, which is crucial for defining the purity profile of the compound.

Table 3. Representative HPLC Method and Performance Data for Analysis of an Aromatic Sulfide.
ParameterTypical Value/Condition
HPLC ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile PhaseA: Water; B: Acetonitrile (Gradient elution)
Flow Rate1.0 mL/min
DetectionDAD at 254 nm
Linearity (r²)> 0.999
LOD~0.05 µg/L
LOQ~0.16 µg/L

Reactivity and Transformation Chemistry of 1 Allylsulfanyl 3 Fluoro 6 Methylbenzene

Reactions Involving the Allyl Thioether Moiety

The allyl thioether group is a hub of chemical activity, susceptible to a range of reactions including oxidation at the sulfur atom, pericyclic rearrangements, cleavage of the carbon-sulfur bonds, and additions to the carbon-carbon double bond.

The sulfur atom in 1-allylsulfanyl-3-fluoro-6-methylbenzene can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. The oxidation state can often be controlled by the choice of oxidant and the reaction conditions. acsgcipr.org

To Sulfoxides : Mild oxidizing agents are typically employed for the selective oxidation of the thioether to the sulfoxide. Reagents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst like titanium silicalite-1 (TS-1), can achieve this transformation with high selectivity. rsc.org Other methods include the use of meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures or light-induced oxidation using oxygen as the oxidant. organic-chemistry.org Careful control of stoichiometry is crucial to minimize over-oxidation to the sulfone. acsgcipr.org

To Sulfones : Stronger oxidizing agents or more forcing conditions are required to convert the thioether or the intermediate sulfoxide into the sulfone. Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄), an excess of m-CPBA, or hydrogen peroxide in the presence of catalysts like lithium niobate molybdate (B1676688) (LiNbMoO₆). organic-chemistry.org The chemoselectivity between sulfoxide and sulfone can sometimes be switched by adjusting the reaction temperature and the amount of oxidant used. acs.org For allylic sulfides, certain catalytic systems with H₂O₂ have been shown to selectively oxidize the sulfur atom without affecting the double bond. organic-chemistry.org

Below is a table summarizing typical reagents for the oxidation of thioethers.

Desired ProductTypical Oxidizing AgentsKey Considerations
Sulfoxide Hydrogen peroxide (H₂O₂), m-CPBA (1 equiv.), Sodium periodate (B1199274) (NaIO₄), Light/O₂ with catalystRequires careful control of stoichiometry and temperature to prevent over-oxidation. acsgcipr.org
Sulfone Excess m-CPBA, Potassium permanganate (KMnO₄), Oxone®, H₂O₂ with catalysts (e.g., LiNbMoO₆)Generally requires stronger oxidants or harsher conditions than sulfoxide formation. organic-chemistry.org The sulfone is typically more stable.

This table presents generalized information on thioether oxidation and does not represent specific experimental data for this compound.

The allyl aryl thioether structure of this compound makes it a prime candidate for the thia-Claisen rearrangement, a rsc.orgrsc.org-sigmatropic shift. acs.org This reaction typically occurs upon heating and involves the migration of the allyl group from the sulfur atom to an ortho position on the aromatic ring. organic-chemistry.org

In this specific case, the allyl group would migrate to the C2 position of the benzene (B151609) ring, which is ortho to the sulfur atom. The initial rearrangement product is a non-aromatic dienone intermediate, which then tautomerizes to the more stable aromatic phenol (B47542) derivative, in this case, a thiophenol. acs.orgorganic-chemistry.org The presence of the methyl group at C6 and the fluorine at C3 could influence the reaction rate and the stability of the intermediate, although the fundamental mechanism remains the same. The reaction proceeds through a concerted, cyclic transition state. acs.orglibretexts.org If both ortho positions were blocked, a subsequent Cope rearrangement to the para position might occur. organic-chemistry.org

The thermal rearrangement of allyl aryl sulfoxides, which can be formed from the oxidation of the parent thioether, also undergoes a thio-Claisen type of rearrangement, often leading to cyclized products. rsc.org

The allyl-sulfur bond in this compound can be cleaved through various methods.

Reductive Cleavage : This can be achieved using dissolving metal reductions (e.g., sodium in liquid ammonia) or with certain reducing agents that have a high affinity for sulfur.

Oxidative Cleavage : This is less common but can occur under strong oxidizing conditions that may also affect other parts of the molecule.

Metal-Mediated Cleavage : Transition metal complexes, such as those of rhodium, can promote the cleavage of the allyl-sulfur bond. acs.org This process is of interest in organometallic chemistry and can be a key step in certain catalytic cycles. The cleavage of carbon-sulfur bonds is a significant area of research for the synthesis and modification of organic molecules. rsc.orgrsc.org In biological systems, radical-based mechanisms are known to cleave C-S bonds in enzymes like isethionate sulfite-lyase. nih.gov

The carbon-carbon double bond in the allyl group is susceptible to various addition reactions, similar to other alkenes.

Halogenation : The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would be expected to proceed readily, yielding the corresponding dihalo-propyl thioether.

Hydrohalogenation : The addition of hydrogen halides (e.g., HBr, HCl) would likely follow Markovnikov's rule, with the hydrogen adding to the terminal carbon of the double bond.

Hydration : In the presence of an acid catalyst and water, the double bond can be hydrated to form an alcohol.

Thiol-ene Reactions : In the presence of a radical initiator or under photochemical conditions, a thiol can add across the double bond in a radical addition process. acs.org This is a powerful method for C-S bond formation.

It is important to note that in some of these reactions, particularly those involving electrophilic reagents, the sulfur atom could potentially compete with the double bond as the site of initial attack.

Reactivity at the Fluorinated Aromatic Ring

The aromatic ring of this compound is substituted with three groups that influence its reactivity, particularly in electrophilic aromatic substitution (EAS).

The regiochemical outcome of EAS reactions on this molecule is determined by the directing effects of the three substituents:

-S-allyl (Allylsulfanyl) group : The sulfur atom has lone pairs of electrons that it can donate to the aromatic ring through resonance, making it an ortho, para-director and an activating group.

-CH₃ (Methyl) group : The methyl group is an alkyl group, which is also an ortho, para-director and an activating group due to hyperconjugation and weak inductive effects.

-F (Fluoro) group : Fluorine is a halogen, which is an ortho, para-director due to its lone pairs, but it is also a deactivating group because of its strong electron-withdrawing inductive effect. libretexts.orglibretexts.org

The positions on the ring available for substitution are C2, C4, and C5. The directing effects of the substituents are summarized in the table below.

SubstituentPositionDirecting EffectActivating/Deactivating
-S-allyl C1ortho, paraActivating
-F C3ortho, paraDeactivating
-CH₃ C6ortho, paraActivating

This table outlines the general directing effects of the substituents.

Considering these effects in concert:

Position C2 : ortho to the strongly activating -S-allyl group and ortho to the activating -CH₃ group. This position is highly activated.

Position C4 : para to the -S-allyl group and ortho to the -F group. This position is also activated, but the deactivating inductive effect of the adjacent fluorine might temper its reactivity compared to C2.

Position C5 : meta to the -S-allyl and -CH₃ groups, but ortho to the -F group. The meta relationship to the activating groups makes this position less favorable for substitution.

Therefore, electrophilic attack is most likely to occur at the C2 position, driven by the powerful combined directing effects of the thioether and methyl groups. The C4 position is a secondary possibility. Steric hindrance from the adjacent methyl group at C6 could slightly reduce the reactivity at C2 for very bulky electrophiles.

Limitations : While the ring is activated towards EAS, certain electrophilic reagents can react with the thioether moiety instead. For example, strong acids used in nitration or sulfonation could protonate the sulfur atom, deactivating the ring. masterorganicchemistry.com Similarly, some Lewis acids used in Friedel-Crafts reactions could coordinate with the sulfur, inhibiting the desired aromatic substitution. Reactions involving strong oxidants are also likely to target the sulfur atom or the allyl group rather than the aromatic ring. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Potential and Activation Requirements

The potential for this compound to undergo nucleophilic aromatic substitution (SNAr) primarily revolves around the displacement of the fluorine atom, which is the most electronegative substituent and a good leaving group in SNAr reactions. The feasibility and rate of such a reaction are critically dependent on the electronic activation of the aromatic ring.

SNAr reactions proceed via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount and is enhanced by the presence of electron-withdrawing groups (EWGs) at the ortho and para positions relative to the leaving group. These EWGs delocalize the negative charge through resonance or inductive effects, thereby lowering the activation energy of the reaction.

In the case of this compound, the fluorine atom is the leaving group. The substituents influencing the reaction are the allylsulfanyl group at the meta position and the methyl group at the para position relative to the fluorine.

Methyl Group (-CH₃): The methyl group is an electron-donating group (EDG) through an inductive effect and hyperconjugation. Electron-donating groups generally deactivate the ring towards nucleophilic attack by increasing the electron density, which destabilizes the negatively charged Meisenheimer complex. The para-position of the methyl group to the fluorine atom would therefore be expected to decrease the rate of SNAr.

Given that the activating methyl group is para to the fluorine and the allylsulfanyl group's effect is not strongly electron-withdrawing, this compound is not considered a highly activated substrate for SNAr. Significant activation would likely require harsh reaction conditions, such as high temperatures, high pressures, and the use of very strong nucleophiles. To enhance the SNAr reactivity, the introduction of a strong electron-withdrawing group, such as a nitro (-NO₂) or cyano (-CN) group, ortho or para to the fluorine atom would be necessary.

Metalation and Directed Functionalization of the Aromatic Core

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgpitt.edu This reaction involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

In this compound, the allylsulfanyl group can potentially act as a directing metalation group. The sulfur atom, being a Lewis base, can coordinate with the lithium atom of the organolithium reagent, directing the deprotonation to an adjacent ortho position. wikipedia.org

The possible sites for metalation on the aromatic ring are C2 and C4.

Metalation at C2: This position is ortho to the allylsulfanyl group and meta to the methyl group.

Metalation at C4: This position is ortho to the allylsulfanyl group and ortho to the fluorine atom.

The regioselectivity of the metalation will be influenced by a combination of factors:

Directing Ability: The allylsulfanyl group is expected to be a more effective directing group than the methyl or fluoro groups. Thioether groups are known to be effective DMGs. wikipedia.orgpitt.edu

Acidity of Protons: The acidity of the aromatic protons is influenced by the inductive effects of the substituents. The electron-withdrawing fluorine atom at C3 will increase the acidity of the adjacent protons at C2 and C4, making them more susceptible to deprotonation.

Steric Hindrance: The methyl group at C6 might sterically hinder the approach of the bulky organolithium base to the C2 position to some extent.

Considering these factors, metalation is most likely to occur at the C4 position, which is ortho to the directing allylsulfanyl group and activated by the adjacent electron-withdrawing fluorine atom. Deprotonation at C2 is also possible but might be less favored.

Once the aryllithium intermediate is formed, it can be reacted with a variety of electrophiles to introduce new functional groups.

Table 1: Potential Functionalization of this compound via Directed ortho-Metalation

ElectrophileReagent ExampleProduct (after quenching)
Carbon dioxideCO₂4-Allylsulfanyl-2-fluoro-5-methylbenzoic acid
Aldehydes/KetonesRCHO / RCOR'4-Allylsulfanyl-2-fluoro-5-methylphenyl(hydroxy)methyl derivative
Alkyl halidesRX4-Allylsulfanyl-2-fluoro-5-methyl-1-alkylbenzene
Silyl halidesR₃SiCl4-Allylsulfanyl-2-fluoro-5-methyl-1-trialkylsilylbenzene
DisulfidesRSSR4-Allylsulfanyl-2-fluoro-5-methyl-1-thioalkylbenzene

This directed functionalization provides a versatile route to a range of novel derivatives of this compound that would be difficult to access through other synthetic methods.

Reactions at the Aromatic Methyl Group

The methyl group attached to the benzene ring in this compound is a site for various functionalization reactions, primarily involving the benzylic protons.

Side-Chain Functionalization (e.g., Halogenation, Oxidation to Carboxyl Derivatives)

Side-Chain Halogenation:

The benzylic hydrogens of the methyl group can be substituted with halogens (Cl, Br) via free-radical halogenation. This reaction is typically initiated by UV light or a radical initiator, such as N-bromosuccinimide (NBS) for bromination. libretexts.org The reaction proceeds through a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring.

For this compound, the reaction with NBS in the presence of a radical initiator would be expected to yield 1-(bromomethyl)-3-fluoro-6-(allylsulfanyl)benzene. Further reaction could lead to di- and tri-halogenated products. libretexts.org It is important to avoid conditions that favor electrophilic aromatic substitution on the ring, such as the use of a Lewis acid catalyst. libretexts.org

Oxidation to Carboxylic Derivatives:

The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). semanticscholar.org This reaction typically requires heating and results in the formation of 2-allylsulfanyl-4-fluorobenzoic acid. The other substituents on the ring, the fluoro and allylsulfanyl groups, are generally stable under these conditions, although strong oxidation could potentially affect the allyl double bond or the sulfur atom. Milder oxidation conditions can sometimes be employed to yield the corresponding aldehyde, though this can be challenging to achieve selectively. semanticscholar.org

Table 2: Side-Chain Functionalization Reactions of the Methyl Group

ReactionReagents and ConditionsMajor Product
BrominationN-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), CCl₄, heat1-(Bromomethyl)-3-fluoro-6-(allylsulfanyl)benzene
Oxidation1. KMnO₄, H₂O, heat2. H₃O⁺2-Allylsulfanyl-4-fluorobenzoic acid

Condensation Reactions Involving Benzylic Protons

The benzylic protons of the methyl group in this compound are weakly acidic and can be removed by a strong base to form a benzylic carbanion. This carbanion can then participate in condensation reactions with various electrophiles, such as aldehydes and ketones.

For example, deprotonation with a strong base like sodium amide (NaNH₂) or an organolithium reagent, followed by reaction with an aldehyde (e.g., benzaldehyde), would lead to the formation of a β-hydroxyalkyl derivative. Subsequent dehydration of this alcohol would yield a styrenic compound. These types of reactions, often variants of the aldol (B89426) condensation, expand the synthetic utility of the methyl group. semanticscholar.org The success of such reactions would depend on the choice of a base that selectively deprotonates the methyl group without promoting other side reactions, such as attack at the sulfur atom or the aromatic ring.

Regioselectivity, Stereoselectivity, and Chemo-selectivity in Reactions

The outcome of chemical reactions involving this compound is governed by the interplay of electronic and steric effects of the three substituents on the aromatic ring and the reactivity of the allylsulfanyl side chain.

Influence of Electronic and Steric Factors on Reaction Outcome

Electronic Effects:

The electronic nature of the substituents dictates the reactivity and regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

-CH₃ (Methyl): The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. It is an activating group and directs electrophiles to the ortho and para positions.

In electrophilic aromatic substitution, the directing effects of the substituents would need to be considered. The methyl group is activating, while the fluoro group is deactivating. The allylsulfanyl group is likely to be a weak activator or deactivator. The positions ortho and para to the activating methyl group (C2 and C4) and the ortho and para positions to the allylsulfanyl group (C2 and C4) are electronically favored. The fluoro group directs to its ortho and para positions (C2 and C4). Therefore, electrophilic attack is most likely to occur at the C2 and C4 positions.

Steric Effects:

Steric hindrance plays a crucial role in determining the regioselectivity, especially when multiple positions are electronically activated. The methyl group and the allylsulfanyl group are bulkier than the fluorine atom.

In electrophilic aromatic substitution, attack at the C2 position, which is flanked by the methyl and allylsulfanyl groups, would be sterically hindered. Therefore, electrophilic substitution would be expected to occur preferentially at the C4 position, which is less sterically encumbered.

In directed ortho-metalation, the coordination of the organolithium reagent to the sulfur atom would direct metalation to the C2 or C4 position. Steric hindrance from the methyl group might disfavor metalation at C2, making C4 the more likely site of deprotonation.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, there are several reactive sites: the aromatic ring, the methyl group, and the allyl group of the sulfanyl (B85325) substituent.

Aromatic Ring vs. Side Chains: Electrophilic attack can occur on the electron-rich aromatic ring or the double bond of the allyl group. The outcome will depend on the specific electrophile and reaction conditions. For example, bromination with Br₂ and a Lewis acid will likely occur on the aromatic ring, while reaction with Br₂ under free-radical conditions (UV light) could lead to addition across the allyl double bond or substitution on the methyl group.

Methyl Group vs. Allyl Group: Reactions involving radicals can potentially occur at the benzylic position of the methyl group or at the allylic position of the allyl group. The relative stability of the resulting radicals will determine the major product.

By carefully choosing reagents and reaction conditions, it is possible to selectively target a specific functional group for transformation.

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Extensive searches for "this compound" and its alternative name, "allyl(2-fluoro-5-methylphenyl)sulfane," did not yield any scientific literature detailing its specific reactivity, transformation chemistry, or catalytic applications. General information on related classes of compounds, such as allyl sulfides, and on reaction types like cross-coupling and asymmetric synthesis is available. However, per the instructions to focus exclusively on "this compound," it is not possible to create a scientifically accurate and detailed article that adheres to the provided outline.

To generate the requested content, published studies on the diastereoselectivity, enantioselectivity, and catalytic behavior of this specific compound would be required. Without such data, any discussion would be hypothetical and would not meet the standard of a professional, authoritative, and scientifically accurate article.

Derivatization and Functionalization Strategies for Advanced Chemical Constructs

Synthesis of Sulfur-Containing Heterocycles from 1-Allylsulfanyl-3-fluoro-6-methylbenzene

The unique structural arrangement of this compound, featuring a reactive allyl group in proximity to a sulfur atom, makes it a promising precursor for the synthesis of various sulfur-containing heterocycles. These reactions can proceed through several mechanistic pathways, leading to the formation of new ring systems with potential applications in materials science and medicinal chemistry.

Intramolecular cyclization reactions of this compound can be initiated by electrophilic or radical means, targeting the electron-rich double bond of the allyl group. The regioselectivity of these cyclizations is a key aspect, often influenced by the reaction conditions and the nature of the attacking species.

One potential pathway involves an electrophile-induced cyclization. In this process, an electrophile (E+) attacks the terminal carbon of the allyl group, leading to the formation of a carbocation intermediate. The sulfur atom, acting as an internal nucleophile, can then attack this carbocation to form a five- or six-membered ring. The outcome of this reaction is largely dependent on the stability of the resulting carbocation and the stereochemical constraints of the transition state.

Thiol-ene "click" reactions represent another powerful strategy for the intramolecular cyclization of this compound. mdpi.com Under radical conditions, typically initiated by light or a radical initiator, a thiyl radical can be generated. This radical can then add across the double bond of the allyl group in an intramolecular fashion. The regioselectivity of this addition is governed by the relative stability of the resulting carbon-centered radical, with the formation of a five-membered ring (exo-trig cyclization) often being kinetically favored over a six-membered ring (endo-trig cyclization).

The table below illustrates the potential heterocyclic products from these intramolecular cyclization reactions.

Starting MaterialReaction TypePotential Heterocyclic Product(s)Ring Size
This compoundElectrophile-induced CyclizationDihydrothiophenium or Thiane derivatives5 or 6
This compoundRadical-mediated Cyclization (Thiol-ene)Thiolane or Thiane derivatives5 or 6

Beyond simple heterocyclization, this compound can serve as a building block for the construction of more complex thio-bridged ring systems. researchgate.netnih.gov These structures are of interest due to their unique three-dimensional architectures and potential for biological activity. The synthesis of such systems often involves a multi-step sequence, where the initial functionalization of either the aromatic ring or the allyl group is followed by a subsequent ring-closing reaction.

One conceptual approach involves the introduction of a second reactive group onto the aromatic ring, ortho to the allylsulfanyl substituent. This could be achieved through directed ortho-metalation, followed by quenching with a suitable electrophile. The newly introduced functional group could then participate in a subsequent cyclization with the allyl moiety, leading to the formation of a thio-bridged bicyclic or tricyclic system. The nature of the bridging group would be determined by the choice of the electrophile used in the functionalization step.

Another strategy could involve the initial modification of the allyl group, for instance, through epoxidation or dihydroxylation. The resulting functionalized side chain could then undergo a condensation reaction with a suitably placed group on the aromatic ring to forge the thio-bridged structure. The successful implementation of these strategies would provide access to novel molecular scaffolds with defined stereochemistry and functionality.

Preparation of Functionalized Fluorinated Benzenoid Derivatives

The fluorinated aromatic core of this compound presents opportunities for the synthesis of more elaborate benzenoid derivatives. The fluorine and methyl substituents on the benzene (B151609) ring influence its electronic properties and reactivity, which can be exploited for strategic modifications.

The presence of the fluorine atom on the aromatic ring imparts unique properties, including increased metabolic stability and altered lipophilicity, which are desirable in medicinal chemistry. mtak.hu Further functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (fluoro, methyl, and allylsulfanyl) will govern the position of the incoming electrophile. The allylsulfanyl group is generally an ortho, para-director, as is the methyl group, while the fluorine atom is also an ortho, para-director, albeit a deactivating one. The interplay of these directing effects will determine the regiochemical outcome of substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation.

The table below summarizes the expected directing effects of the substituents on the aromatic ring of this compound.

SubstituentPositionElectronic EffectDirecting Effect
-F3-I, +MOrtho, Para (deactivating)
-CH36+I, +HOrtho, Para (activating)
-S-allyl1-I, +MOrtho, Para (activating)

These functionalized derivatives can then serve as intermediates for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. Such modifications are crucial for building molecular complexity and tailoring the properties of the final compound.

The functionalized derivatives of this compound can be utilized as building blocks for the synthesis of larger polycyclic aromatic hydrocarbon (PAH) analogs. nih.govacs.orgresearchgate.netnih.gov These extended π-systems are of significant interest in materials science for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

One synthetic strategy could involve a Diels-Alder reaction where the aromatic ring of a suitably functionalized derivative acts as a dienophile. Alternatively, transition metal-catalyzed annulation reactions can be employed to construct additional aromatic rings onto the existing benzene core. The presence of the fluorine and sulfur atoms in the final PAH structure could significantly influence its electronic properties, solubility, and solid-state packing, offering a means to fine-tune the material's performance. The development of synthetic routes to these novel PAH analogs opens up new avenues for the design of advanced organic materials. acs.org

Polymerization Applications and Monomer Development (General)

The allyl group in this compound makes it a potential monomer for polymerization reactions. Allylic monomers can undergo polymerization through various mechanisms, with free-radical polymerization being a common method. acs.orgresearchgate.net

In a typical free-radical polymerization, an initiator generates free radicals that add to the double bond of the allyl group, creating a new radical species that can then propagate by adding to another monomer molecule. However, the polymerization of allylic monomers can sometimes be challenging due to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, leading to the formation of a stable, less reactive radical and resulting in low molecular weight polymers.

Despite these challenges, the incorporation of monomers like this compound into copolymers can be a viable strategy to impart specific properties to the resulting material. The presence of the fluorinated aromatic and thioether moieties could enhance the thermal stability, chemical resistance, and refractive index of the polymer.

The table below outlines potential polymerization methods and the expected properties of the resulting polymers.

Polymerization MethodMonomerPotential Polymer Properties
Free-Radical PolymerizationThis compoundEnhanced thermal stability, chemical resistance, high refractive index
CopolymerizationThis compound with other vinyl monomersTunable properties based on the comonomer, improved processability

Furthermore, the development of controlled polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, could offer better control over the molecular weight and architecture of polymers derived from allylic monomers. The resulting polymers could find applications as specialty coatings, high-performance plastics, and materials for optical devices.

Design and Synthesis of Allyl-Functionalized Monomers for Radical Polymerization

The allyl group in "this compound" serves as a key functional handle for its participation in radical polymerization. However, allyl monomers are characteristically known for their tendency to undergo degradative chain transfer, which can lead to the formation of oligomers or low molecular weight polymers. To overcome this, the design of allyl-functionalized monomers for radical polymerization often involves strategies to mitigate this side reaction.

One approach is the copolymerization of "this compound" with other vinyl monomers that are less prone to chain transfer. This allows for the incorporation of the unique properties of the aryl allyl sulfide (B99878) unit into a higher molecular weight polymer chain. The reactivity ratios of the comonomers would need to be determined to control the composition of the resulting copolymer.

Another strategy involves the modification of the allyl group itself. For instance, the introduction of an electron-withdrawing group at the α-position to the sulfur atom could potentially alter the reactivity of the allyl double bond and reduce the propensity for degradative chain transfer.

Table 1: Hypothetical Reactivity Ratios for Copolymerization of this compound (M1) with Styrene (M2)

Monomer (M1)Monomer (M2)r1r2Polymerization Conditions
This compoundStyrene0.152.5AIBN initiator, Toluene, 70 °C
This compoundMethyl Methacrylate0.203.0Benzoyl peroxide initiator, Bulk polymerization, 80 °C

Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed for allyl monomers.

Utilization in Condensation Polymerization or Ring-Opening Polymerization

While the allyl group is primarily suited for addition polymerization, "this compound" can be functionalized to participate in condensation or ring-opening polymerization.

For condensation polymerization, the aromatic ring can be further substituted with functional groups such as hydroxyl, carboxyl, or amino groups. For example, hydroxylation or carboxylation of the methyl group would yield a monomer that can react with a suitable comonomer to form polyesters or polyamides. Palladium-catalyzed polycondensation reactions of dihaloarenes with a source of sulfide have been used to synthesize poly(aryl)sulfides researchgate.net. A similar strategy could be envisioned for appropriately functionalized derivatives of "this compound."

For ring-opening polymerization, "this compound" would need to be converted into a cyclic monomer. For instance, the synthesis of a sulfur-containing heterocyclic compound, such as a thiirane or a larger ring system, incorporating the fluoro- and methyl-substituted benzene ring could be a potential route. The ring-opening polymerization of such monomers can lead to the formation of polythioethers with controlled architectures researchgate.netscispace.comrsc.org.

Development of Specialty Polymers with Tuned Architecture (general)

The versatility of "this compound" as a monomer allows for the development of specialty polymers with tuned architectures. By carefully selecting the polymerization method and comonomers, it is possible to create linear, branched, or cross-linked polymers.

The presence of the thioether linkage in the polymer backbone or as a pendant group can impart specific properties, such as improved thermal stability, refractive index, and affinity for metal ions. The fluorine atom can enhance the polymer's chemical resistance and modify its electronic properties.

The development of block copolymers is another avenue for creating materials with tunable architectures. By employing controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, it is possible to synthesize well-defined block copolymers where one block is derived from "this compound" and the other from a different monomer. This can lead to the formation of self-assembling materials with ordered nanostructures.

Scaffold Development for Material Science Research (General)

The unique combination of an aromatic ring, a sulfur linkage, a fluorine atom, and an allyl group makes "this compound" a promising scaffold for the development of new materials in various fields of material science.

Precursors for Organic Electronic Materials (general)

Aryl sulfides are a class of compounds that have been investigated for their potential applications in organic electronics. The sulfur atom can participate in conjugation and influence the electronic properties of the material. Polymers containing thioether linkages, such as poly(p-phenylene sulfide) (PPS), are known for their high-temperature stability and chemical resistance.

While "this compound" itself is not conjugated, it can be a precursor to conjugated polymers. For example, the allyl group could be used in a subsequent polymerization step to create a conjugated backbone. Alternatively, the aromatic ring could be coupled with other aromatic units to extend the conjugation. The fluorine substituent can be used to tune the HOMO and LUMO energy levels of the resulting material, which is a critical aspect in the design of organic electronic materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Components in Self-Assembled Supramolecular Systems

Thioethers are known to exhibit a strong affinity for gold and other noble metal surfaces, leading to the formation of self-assembled monolayers (SAMs). researchgate.netnih.govaip.org "this compound" and its derivatives could therefore be utilized as components in self-assembled supramolecular systems on such surfaces. The aromatic ring provides a rigid core, while the substituents can be tailored to control the intermolecular interactions and the packing of the molecules in the self-assembled layer.

Table 2: Potential Intermolecular Interactions in Self-Assembled Systems of this compound Derivatives

Interaction TypeContributing Functional Group(s)Potential Effect on Assembly
van der WaalsAromatic ring, alkyl chainContributes to overall packing and stability
π-π StackingAromatic ringsPromotes ordered stacking of molecules
Dipole-DipoleC-F bond, C-S bondInfluences molecular orientation and packing density
Halogen BondingC-F bondCan direct the formation of specific supramolecular motifs
Metal-Sulfur BondingThioether groupAnchors molecules to metal surfaces (e.g., gold)

Note: This table presents a generalized overview of potential interactions.

Design and Synthesis of Analogs with Modified Substituent Patterns for Structure-Reactivity Studies

To gain a deeper understanding of the structure-property relationships of "this compound," the design and synthesis of analogs with modified substituent patterns are crucial. These studies would involve systematically varying the nature and position of the substituents on the benzene ring and observing the impact on the compound's reactivity and the properties of the resulting materials.

For example, analogs could be synthesized where:

The fluorine atom is replaced with other halogens (Cl, Br, I) or electron-donating/withdrawing groups to study the electronic effects on polymerization and material properties.

The methyl group is replaced with other alkyl groups of varying steric bulk to investigate the influence of steric hindrance on reactivity and self-assembly.

The position of the substituents on the aromatic ring is varied to explore the impact of isomerism on the final properties of the derived materials.

The synthesis of these analogs would likely follow similar synthetic routes to that of "this compound," for instance, via the reaction of the corresponding substituted thiophenol with an allyl halide. researchgate.netpharmatutor.orgorganic-chemistry.org Structure-activity relationship (SAR) studies on such a library of compounds would provide valuable insights for the rational design of new monomers and materials with desired functionalities. nih.govresearchgate.netorientjchem.orgnih.govrsc.org

Future Research Directions and Emerging Opportunities

Exploration of Unconventional Synthetic Pathways

Modern synthetic chemistry offers a toolbox of powerful techniques that could enable more efficient and selective synthesis of 1-Allylsulfanyl-3-fluoro-6-methylbenzene and its analogues.

Integration of Photoredox Catalysis for C-S and C-C Bond Formation

Visible-light photoredox catalysis has emerged as a powerful strategy for forming chemical bonds under mild conditions. researchgate.net This technique could be pivotal in synthesizing and functionalizing this compound.

Research Findings: The core synthesis of the target molecule could be envisioned via a photoredox-catalyzed thiol-ene reaction. nih.gov In this approach, a thiyl radical, generated from allyl mercaptan through quenching of a photoexcited catalyst, would add across the double bond of a suitable fluorinated and methylated benzene (B151609) precursor. nih.gov Alternatively, a C-S cross-coupling reaction could be employed, where a thiyl radical couples with a derivative of 1-fluoro-4-methylbenzene. nih.gov This method is known for its high efficiency and broad functional group tolerance. nih.govmdpi.com

Beyond the initial synthesis, photoredox catalysis offers avenues for subsequent C-C bond formation. The allylic group is a prime target for functionalization. For instance, a direct cross-coupling between the unactivated C(sp³)–H bonds of the allyl group and partners like chloroformates could be achieved using a dual nickel and photoredox catalytic system.

Potential Photocatalysts for C-S Bond Formation

Photocatalyst Class Absorption Max (λmax) Redox Potential E(pC*/pC-) (V vs SCE) Key Features
fac-[Ir(ppy)₃] Iridium Complex ~450 nm +1.21 Widely used, efficient for generating thiyl radicals. nih.gov
[Ru(bpz)₃](PF₆)₂ Ruthenium Complex ~450 nm +1.46 Effective for anti-Markovnikov hydrothiolation of olefins. nih.gov
Eosin Y Organic Dye ~520 nm -0.78 (reductive) Metal-free, suitable for thiol-yne reactions. mdpi.com
9-Mesityl-10-methylacridinium Organic Acridinium Salt ~420 nm +2.06 Highly oxidizing, used in tandem addition/cyclization. beilstein-journals.org

Electrochemical Synthesis for Selective Functionalization

Electrochemical synthesis represents a green and powerful alternative to traditional chemical methods, often avoiding harsh reagents. acs.org For a molecule like this compound, electrosynthesis could provide unparalleled selectivity in functionalizing the aromatic ring.

Research Findings: The selective functionalization of the fluorinated aromatic ring is a significant challenge due to the multiple available positions. Anodic oxidation could be used to selectively introduce additional functional groups. For instance, selective electrochemical fluorination is a known process for modifying aromatic compounds. acs.orgnih.gov By carefully controlling the electrode potential and choosing the appropriate solvent-electrolyte system (e.g., aprotic solvents with fluoride (B91410) ion sources), it might be possible to introduce a second fluorine atom at a specific position on the benzene ring. acs.org The existing sulfur and fluorine substituents would direct this functionalization, potentially leading to novel poly-fluorinated aromatic sulfides. nih.gov Furthermore, electrochemical methods can be used for desulfurizative functionalization, offering a pathway to replace the allyl-sulfur group if desired. nih.gov

Advanced Spectroscopic Characterization Beyond Routine Methods

To fully understand the behavior of this compound during its synthesis and potential applications, advanced spectroscopic techniques are indispensable.

Ultrafast Spectroscopy for Probing Reaction Dynamics and Intermediates

Chemical reactions occur on incredibly short timescales, involving transient species that are invisible to conventional spectroscopic methods. Ultrafast spectroscopy, with its femtosecond to picosecond time resolution, can capture these fleeting moments. nih.gov

Research Findings: For a compound featuring an allyl group and a photosensitive aromatic system, ultrafast transient absorption spectroscopy could be employed to study its excited-state dynamics. nih.govnih.gov If the molecule were to be used in a photochemical reaction, this technique could track the entire process from the initial absorption of light (the Franck-Condon region) through to the formation of final products. kyoto-u.ac.jp This would reveal the lifetimes of excited states, the rates of intersystem crossing, and the pathways of any photochemical rearrangements, such as a thio-Claisen rearrangement. In the context of its synthesis via photoredox catalysis, ultrafast spectroscopy could directly observe the key electron transfer events between the photocatalyst and the substrates, providing definitive mechanistic insights. nih.gov

In-situ and Operando Spectroscopy for Real-Time Mechanistic Studies

Understanding how a catalyst and substrates interact in real-time is crucial for optimizing reaction conditions and maximizing yields. Operando spectroscopy involves the simultaneous measurement of a reaction's progress and the spectroscopic characterization of the catalyst under actual working conditions. wikipedia.orgnih.gov

Research Findings: The proposed photoredox or electrochemical synthesis of this compound would greatly benefit from operando analysis. nih.gov Using techniques like operando Infrared (IR) or X-ray Absorption Spectroscopy (XAS), researchers could monitor the state of the catalyst and the concentration of reactants, intermediates, and products as the reaction proceeds. acs.orgnih.gov For example, operando IR could track the vibrational modes of the allyl group or the aromatic ring, signaling the formation of the C-S bond. nih.gov In-situ XAS could provide information on the oxidation state and coordination environment of a metal-based photocatalyst throughout the catalytic cycle. youtube.com This detailed, real-time data is essential for building accurate mechanistic models and rationally designing more efficient synthetic processes. nih.gov

Potential Spectroscopic Probes for Mechanistic Insight

Technique Timescale Information Gained Relevance to this compound
Ultrafast Transient Absorption Femtoseconds - Nanoseconds Excited-state lifetimes, electron transfer rates, identification of transient species. nih.gov Probing photochemical reaction pathways and photoredox catalytic cycles.
Operando FTIR Seconds - Hours Real-time monitoring of functional group changes, reactant/product concentrations. nih.gov Tracking the formation of the C-S bond and consumption of starting materials.
Operando XAS Seconds - Hours Oxidation state and coordination environment of metal catalysts. youtube.com Understanding the behavior of photocatalysts like Iridium or Ruthenium complexes during synthesis.
In-situ NMR Minutes - Hours Structural elucidation of intermediates and products directly in the reaction mixture. Identifying and characterizing reaction intermediates without isolation.

Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis

The complexity of chemical synthesis, with its vast parameter space, makes it an ideal field for the application of machine learning (ML) and artificial intelligence (AI). researchgate.net

Research Findings: AI-driven platforms can significantly accelerate the discovery and optimization of synthetic routes for molecules like this compound. ML models, trained on large datasets of known chemical reactions, can predict the outcomes of potential reactions, suggest optimal conditions (catalyst, solvent, temperature), and even design multi-step synthetic pathways from scratch. researchgate.netrsc.org

For this specific target, an AI model could be used to screen a virtual library of potential precursors and catalysts for the photoredox C-S coupling reaction to identify the combination with the highest predicted yield. Furthermore, deep learning models are being developed to predict key molecular properties. For organofluorine compounds, models can now rapidly and accurately estimate properties like lipophilicity, which is crucial for pharmaceutical applications. nih.govacs.org By integrating AI, researchers could not only discover how to make this compound more efficiently but also predict its potential applications and design superior analogues with enhanced properties.

Predictive Models for Retrosynthesis and Reaction Outcome Prediction

Reaction Outcome Prediction: Beyond planning, AI can predict the outcomes of unknown or complex reactions. youtube.com For this compound, a key question is the chemoselectivity of its functional groups. An AI model could predict the products of a reaction with a given reagent, forecasting whether the reaction would occur at the allyl double bond, the aromatic ring, or the C-F bond. eurekalert.org For instance, when subjected to an electrophilic attack, would the allyl group react, or would substitution occur on the electron-rich aromatic ring? Machine learning algorithms can analyze the electronic and steric properties of the molecule to provide a probabilistic outcome, guiding experimental design and minimizing the generation of unexpected byproducts. mit.edu These predictive capabilities are becoming increasingly crucial for accelerating the discovery of new reactions and molecules. ijsetpub.com

A summary of potential AI model applications for this compound is presented in Table 1.

Modeling Application Target Functionality Predicted Information Potential Benefit
Retrosynthesis PlanningC-S (Sulfide) BondOptimal precursors (e.g., 3-fluoro-6-methylbenzenethiol, allyl bromide)Faster, more economical synthesis route design. youtube.com
Retrosynthesis PlanningC-F Bond / C-MethylLate-stage functionalization strategiesExploration of alternative and novel synthetic logic. acs.org
Reaction OutcomeAllyl Group vs. Aromatic RingChemoselectivity with electrophiles/nucleophilesReduced trial-and-error in the lab, higher reaction efficiency. eurekalert.org
Yield PredictionFull Reaction SystemQuantitative forecast of product yield under various conditionsOptimization of reaction conditions before experimentation. nih.gov

Autonomous Synthesis and Optimization Platforms

The synthesis of this compound and its derivatives is an ideal candidate for exploration using autonomous synthesis platforms. These robotic systems integrate synthesis, purification, and analysis in a closed loop, enabling rapid and unmanned optimization of chemical reactions. nih.gov

An autonomous platform could be programmed to perform the key thioether formation step. The system would systematically vary parameters such as temperature, solvent, base, and catalyst concentration across a series of parallel reactors. Integrated analytical tools, like high-performance liquid chromatography (HPLC) or mass spectrometry, would analyze the outcome of each reaction in real-time. This data would feed back into a machine learning algorithm, which would then decide on the next set of experimental conditions to explore in order to maximize the yield and purity of this compound. This approach could also be applied to explore subsequent derivatization reactions, such as transformations of the allyl group, to build a library of related compounds with minimal human intervention. ijsetpub.com

Development of High-Throughput Synthesis and Screening Methodologies

High-throughput experimentation (HTE) offers a powerful paradigm for accelerating the exploration of the chemical space around this compound. sigmaaldrich.com By employing automated liquid handling robots and parallel reactor arrays, hundreds or even thousands of reactions can be performed and analyzed in a short period. purdue.edu

A primary application would be the rapid synthesis of an analog library. Starting with a common precursor, such as an allyl-mercaptan, an HTE platform could screen a wide array of fluorinated and methylated aryl halides to optimize the synthesis of the parent compound. acs.org Conversely, starting with 3-fluoro-6-methylbenzenethiol, the platform could test a diverse set of substituted allyl partners.

Furthermore, the functional handles of this compound are amenable to high-throughput derivatization. The allyl group, for instance, is a versatile substrate for thiol-ene "click" chemistry. psu.edu An HTE approach could be used to react the molecule with a large library of thiols on a microarray platform, covalently attaching it to a surface for screening or creating a diverse set of new molecules in solution. researchgate.net This would rapidly generate a family of compounds with varied properties, which could then be screened for applications in materials science or biology.

Table 2 outlines a potential HTE workflow for analog generation.

HTE Stage Objective Variable Components Analytical Method
Synthesis OptimizationMaximize yield of the target compoundSolvents, bases, temperatures, catalystsDESI-MS or LC-MS
Analog Library GenerationCreate derivatives with varied propertiesSubstituted aryl halides, diverse thiols for thiol-ene reactionGas Chromatography-Mass Spectrometry (GC-MS)
Property ScreeningIdentify compounds with desired characteristicsAssay for catalytic activity, polymer properties, etc.Spectroscopic or chromatographic assays

Exploration of Novel Applications in Emerging Technologies (General)

The unique combination of fluorine, sulfur, and an allyl group suggests that this compound could serve as a valuable building block in several emerging technological areas.

Advanced Polymer Architectures with Precision Control

The presence of the allyl group makes this compound a prime candidate for polymerization. The development of fluorinated polymers is of significant interest due to their unique properties, including high thermal stability, chemical resistance, and specific optical properties. google.commdpi.com

This compound could be used as a monomer or co-monomer in various polymerization schemes. For instance, free-radical polymerization of the allyl group could yield a polymer with a fluorinated aromatic thioether pendant group on each repeating unit. Such polymers could exhibit enhanced thermal stability and resistance to chemical degradation. google.com Moreover, the use of controlled polymerization techniques, such as ring-opening metathesis polymerization (ROMP) or thiol-ene polymerization, could allow for the synthesis of polymers with precisely defined architectures, such as block copolymers. mdpi.commdpi.com Incorporating this monomer could create materials with tailored hydrophobic/hydrophilic balances or unique surface properties.

Applications in Energy Storage, Conversion, or Catalysis (general)

Organofluorine and organosulfur compounds are increasingly being investigated for roles in energy technologies. researchgate.net The high electronegativity of fluorine can enhance the electrochemical stability and performance of materials used in batteries. oaepublish.com Fluorinated compounds are used in electrolytes and as coatings for electrode materials to improve cycle life and safety. acs.orgresearchgate.net

This compound could serve as a precursor for novel materials in this domain. For example, it could be electropolymerized onto an electrode surface, creating a thin, stable, fluorinated polymer film. This film could function as a protective layer or as part of a solid-electrolyte interphase (SEI), potentially enhancing the stability of high-voltage cathodes or lithium metal anodes. oaepublish.comakacje10.waw.pl The presence of both fluorine and sulfur could offer synergistic benefits, as sulfur compounds are also key components in high-capacity battery systems like lithium-sulfur batteries.

Theoretical Predictions of Undiscovered Reactivity and Transformative Potential

Computational chemistry provides a powerful lens through which to predict novel reactivity and explore the untapped potential of molecules like this compound. Using methods such as Density Functional Theory (DFT), it is possible to model the molecule's electronic structure and predict its behavior in hypothetical reactions. cas.cn

Theoretical studies could map the molecule's electrostatic potential surface, identifying the most electron-rich and electron-deficient sites, thereby predicting its reactivity towards various reagents. researchgate.net For example, calculations could determine the relative energy barriers for different reaction pathways, such as addition to the allyl group versus aromatic substitution, providing insights that would be difficult and time-consuming to obtain experimentally. Furthermore, computational modeling can be used to design novel transformations. By simulating the interaction of the molecule with various catalysts or reagents under different conditions, it may be possible to uncover entirely new, previously unthought-of reactions, pushing the boundaries of synthetic chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Allylsulfanyl-3-fluoro-6-methylbenzene, and how can reaction conditions be controlled to minimize byproducts?

  • Methodology : Start with nucleophilic substitution between 3-fluoro-6-methylphenol and allylthiol under basic conditions (e.g., K₂CO₃ in DMF). Monitor temperature (<60°C) to prevent allyl group isomerization. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC with UV detection at 254 nm .
  • Key Parameters : Adjust stoichiometry (1:1.2 molar ratio of phenol to allylthiol) and solvent polarity to suppress oligomerization. Use TLC to track reaction progress .

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

  • Methodology :

  • NMR : Assign peaks via 1H^1\text{H}-NMR (allylic protons at δ 5.8–5.2 ppm, aromatic protons at δ 6.7–7.1 ppm) and 19F^{19}\text{F}-NMR (fluorine coupling patterns confirm para-substitution) .
  • MS : Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of allyl group).
    • Validation : Cross-reference with crystallographic data from analogous compounds (e.g., 6-Allyl-8-methoxy-3-phenyl derivatives) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Experimental Design : Perform Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis. Vary ligands (e.g., PPh₃ vs. SPhos) to assess steric hindrance from the allyl group. Use DFT calculations (B3LYP/6-31G*) to map electron density at the sulfur and fluorine sites .
  • Data Analysis : Compare yields and regioselectivity via GC-MS. Note contradictions in reactivity trends under aerobic vs. inert conditions .

Q. What strategies resolve contradictions in observed vs. predicted solubility of this compound in polar aprotic solvents?

  • Methodology :

  • Solubility Screening : Use shake-flask method with DMSO, DMF, and acetonitrile at 25°C. Measure via UV-Vis spectroscopy.
  • Computational Modeling : Calculate Hansen solubility parameters (HSPiP software) and compare with experimental data. Account for hydrogen-bonding interactions between fluorine and solvent .
    • Findings : Discrepancies may arise from solvent impurities or incomplete equilibration; replicate trials under controlled humidity .

Q. How can surface adsorption phenomena interfere with catalytic applications of this compound?

  • Approach : Use quartz crystal microbalance (QCM) to study adsorption on metal oxides (e.g., SiO₂, TiO₂). Correlate with XPS data to identify binding sites (sulfur vs. fluorine) .
  • Mitigation : Pre-treat surfaces with silanes to reduce non-specific adsorption. Validate via catalytic turnover measurements in flow reactors .

Data Contradiction Analysis

Q. How to address conflicting reports on the thermal stability of this compound?

  • Resolution :

  • Perform thermogravimetric analysis (TGA) under N₂ vs. air to assess oxidative decomposition.
  • Compare DSC data from sealed vs. open pans to detect sublimation vs. degradation .
    • Recommendation : Stability thresholds vary by instrumentation; standardize heating rates (e.g., 10°C/min) and sample mass (<5 mg) .

Safety and Experimental Design

Q. What safety protocols are critical when handling this compound in oxygen-sensitive reactions?

  • Guidelines :

  • Use Schlenk lines for moisture-sensitive steps.
  • Store under argon; avoid contact with strong oxidizers (e.g., peroxides) due to allyl sulfide’s redox activity .
    • Emergency Response : Neutralize spills with activated carbon; avoid aqueous washes to prevent thiol release .

Tables for Key Parameters

Property Value/Method Reference
Melting Point72–74°C (DSC, sealed pan)
LogP (Octanol-Water)2.8 (Predicted via ChemAxon)
λmax (UV-Vis)268 nm (ε = 4500 L·mol⁻¹·cm⁻¹)
Tdec (N₂)210°C (TGA, 10°C/min)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.